molecular formula C9H19N B14441596 N,N,2,2-Tetramethylpent-4-en-1-amine CAS No. 73411-25-3

N,N,2,2-Tetramethylpent-4-en-1-amine

Cat. No.: B14441596
CAS No.: 73411-25-3
M. Wt: 141.25 g/mol
InChI Key: TVTPQHDNJWAEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2,2-Tetramethylpent-4-en-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a pentene backbone with two methyl groups attached to the nitrogen atom and two additional methyl groups on the second carbon atom of the chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-Tetramethylpent-4-en-1-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reaction of 2,2-dimethylpent-4-en-1-amine with methyl iodide under basic conditions to introduce the additional methyl groups on the nitrogen atom.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,2,2-Tetramethylpent-4-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N,2,2-tetramethylpent-4-en-1-one, while reduction could produce this compound.

Scientific Research Applications

N,N,2,2-Tetramethylpent-4-en-1-amine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2,2-Tetramethylpent-4-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    N,N-Dimethylpent-4-en-1-amine: Similar structure but with fewer methyl groups on the nitrogen atom.

    2,2-Dimethylpent-4-en-1-amine: Lacks the additional methyl groups on the nitrogen atom.

    N,N-Diethylpent-4-en-1-amine: Features ethyl groups instead of methyl groups on the nitrogen atom.

Uniqueness: N,N,2,2-Tetramethylpent-4-en-1-amine is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

73411-25-3

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,N,2,2-tetramethylpent-4-en-1-amine

InChI

InChI=1S/C9H19N/c1-6-7-9(2,3)8-10(4)5/h6H,1,7-8H2,2-5H3

InChI Key

TVTPQHDNJWAEES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.